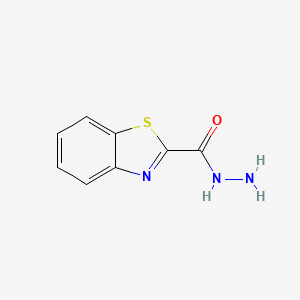

1,3-Benzothiazole-2-carbohydrazide

Description

Historical Perspectives and Structural Significance of the Benzothiazole (B30560) Moiety

The benzothiazole core, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, has long been a privileged structure in medicinal chemistry. nih.govtandfonline.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.gov The structural rigidity and aromatic nature of the benzothiazole nucleus provide a stable platform for the introduction of various functional groups, allowing for the fine-tuning of its biological and chemical properties. The nitrogen and sulfur atoms within the thiazole ring are key to its chemical reactivity and its ability to interact with biological targets. researchgate.net

Role of Hydrazide Functionality in Synthetic Chemistry and Bioactive Scaffolds

The hydrazide group (-CONHNH2) is a cornerstone of synthetic organic chemistry, serving as a versatile precursor for the construction of a multitude of heterocyclic compounds. arabjchem.org Its nucleophilic nature allows for facile reactions with electrophiles, leading to the formation of hydrazones, a class of compounds also known for their significant biological activities. arabjchem.org The hydrazide moiety is a key component in many established drugs and is recognized for its ability to form strong hydrogen bonds, which can be crucial for binding to biological targets such as enzymes. nih.gov

The combination of the benzothiazole scaffold with the hydrazide functionality in 1,3-Benzothiazole-2-carbohydrazide creates a molecule that is both a potent pharmacophore in its own right and a versatile intermediate for the synthesis of more complex derivatives.

Contemporary Research Directions and Challenges for this compound

Current research on this compound and its derivatives is largely focused on the exploration of their therapeutic potential. Scientists are actively synthesizing and evaluating new analogues for their efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents.

One of the primary research directions involves the synthesis of various hydrazone derivatives by condensing this compound with a range of aldehydes and ketones. These modifications aim to enhance the biological activity and selectivity of the parent compound.

A significant challenge in this field is the development of derivatives with improved potency and reduced off-target effects. For instance, while some benzothiazole-based compounds show promising anticancer activity, their clinical application can be limited by toxicity. tandfonline.com Therefore, a key focus is on designing molecules that selectively target cancer cells or specific microbial pathogens while minimizing harm to the host. Another challenge lies in overcoming the growing issue of drug resistance, which necessitates the continuous development of novel antimicrobial agents with unique mechanisms of action. arabjchem.org

Research Findings on this compound Derivatives

Recent studies have yielded a wealth of data on the biological activities of compounds derived from this compound. These findings are often presented in detailed tables that quantify the efficacy of these novel molecules.

Antimicrobial Activity

Researchers have synthesized and screened a variety of 1,3-benzothiazole-2-yl-hydrazone derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi. The results, often expressed as the minimum inhibitory concentration (MIC), provide a quantitative measure of their antimicrobial potency.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Compound 3a | Bacillus subtilis | Data Not Specified as "most active" | arabjchem.org |

| Compound 3b | Escherichia coli | Data Not Specified as "most active" | arabjchem.org |

| Benzothiazole-hydrazone derivative | Staphylococcus aureus | 78.125 | nih.gov |

| Benzothiazole-hydrazone derivative | Escherichia coli | 78.125 | nih.gov |

Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the cytotoxic potential of these compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Sulphonamide 8b | T-47D (Breast Cancer) | 6.73 ± 0.28 | nih.gov |

| Sulphonamide 8b | MCF-7 (Breast Cancer) | 9.16 ± 0.70 | nih.gov |

| Nitrobenzylidene containing thiazolidine (B150603) derivative 54 | MCF7 | 0.036 | nih.gov |

| Nitrobenzylidene containing thiazolidine derivative 54 | HEPG2 | 0.048 | nih.gov |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole 55 | HT-29 | 0.024 | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 | 0.29 | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 | 0.84 | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 | 0.88 | nih.gov |

Enzyme Inhibitory Activity

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease. The inhibitory constants (Ki) and IC50 values are crucial for determining their potency and selectivity.

| Compound | Enzyme | Inhibitory Value (Ki or IC50 in nM) | Reference |

|---|---|---|---|

| Benzothiazole-derived sulphonamide 8c | hCA IX | Ki: 6.9 | nih.gov |

| Benzothiazole-derived sulphonamide 12 | hCA IX | Ki: 7.9 | nih.gov |

| Compound 4f | AChE | IC50: 23.4 ± 1.1 | anadolu.edu.trrsc.org |

| Compound 4f | MAO-B | IC50: 40.3 ± 1.7 | anadolu.edu.trrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYADLBSESMQVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183083 | |

| Record name | 1,3-Benzothiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28891-34-1 | |

| Record name | 1,3-Benzothiazole-2-carbohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028891341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28891-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzothiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BENZOTHIAZOLE-2-CARBOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44I3467G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Benzothiazole 2 Carbohydrazide and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing 1,3-Benzothiazole-2-carbohydrazide often rely on well-established chemical transformations. These approaches typically involve the use of readily available starting materials and straightforward reaction pathways.

Synthesis via Ethyl 2-Benzothiazolecarboxylate Intermediates

A primary and widely used method for the synthesis of this compound involves the use of ethyl 2-benzothiazolecarboxylate as a key intermediate. chemicalbook.com This process is a two-step sequence.

The initial step involves the synthesis of the ethyl 2-benzothiazolecarboxylate. This is often achieved through the condensation of 2-aminothiophenol (B119425) with ethyl oxalate (B1200264). The second and final step is the conversion of the ester to the desired carbohydrazide (B1668358). This is accomplished by reacting the ethyl 2-benzothiazolecarboxylate with hydrazine (B178648) hydrate (B1144303). chemicalbook.comnih.gov The reaction is typically carried out in a solvent such as ethanol (B145695) at room temperature, yielding the final product in high purity. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |

| Ethyl 2-benzothiazolecarboxylate | Hydrazine hydrate | Ethanol | This compound | 96% | chemicalbook.com |

Approaches from 2-Aminothiophenol Precursors

2-Aminothiophenol is a fundamental precursor in the synthesis of a wide array of benzothiazole (B30560) derivatives. mdpi.comekb.eg Various synthetic strategies utilize this compound to construct the benzothiazole core, which can then be further functionalized to yield this compound.

One common approach involves the condensation of 2-aminothiophenol with various reagents like aldehydes, carboxylic acids, or their derivatives. ekb.egnih.govmdpi.com For instance, the reaction of 2-aminothiophenol with carboxylic acids can be facilitated by catalysts such as a mixture of methanesulfonic acid and silica (B1680970) gel, or under microwave irradiation with P₄S₁₀. nih.gov Another method involves a one-pot, solid-phase, solvent-free reaction with benzoic acid derivatives using molecular iodine. nih.gov The resulting 2-substituted benzothiazole can then be elaborated to introduce the carbohydrazide moiety.

Multi-step Reaction Sequences for this compound Formation

The formation of this compound is inherently a multi-step process. researchgate.net A common sequence begins with the synthesis of a 2-substituted benzothiazole, followed by modifications to introduce the carbohydrazide group.

For example, a synthetic route could start with the cyclization of a substituted aniline (B41778) with potassium thiocyanate (B1210189) and bromine to form a 2-aminobenzothiazole (B30445) derivative. acs.org This intermediate can then undergo further reactions to introduce a carboxylate group at the 2-position, which is subsequently converted to the carbohydrazide. Another pathway involves the reaction of 2-aminothiophenol with acid chlorides or anhydrides to form 2-substituted benzothiazoles, which can then be transformed into the target molecule. nih.gov

Advanced Synthetic Strategies and Reaction Conditions

To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies have been developed. These methods often employ novel catalysts, reaction conditions, and more direct pathways.

Cyclization Reactions in Benzothiazole Core Formation

The formation of the benzothiazole ring system is a critical step, and various cyclization reactions have been explored to optimize this process. indexcopernicus.comresearchgate.net These reactions often involve intramolecular bond formation.

One advanced strategy is the visible-light-driven intramolecular C-S bond formation of thioamide derivatives, which proceeds without the need for a photoredox catalyst, transition metal, or base. mdpi.com Another approach utilizes a copper(II)-BINAM complex to catalyze the intramolecular C(aryl)-S bond formation from N-(2-chlorophenyl) benzothioamides. indexcopernicus.com Furthermore, the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide, is a highly effective method for synthesizing specific benzothiazole isomers. researchgate.net

| Reaction Type | Catalyst/Conditions | Precursor | Product | Reference |

| Visible-light-driven cyclization | TEMPO, visible light | Thioamide derivatives | Benzothiazoles | mdpi.com |

| Copper-catalyzed coupling | Cu(II)-BINAM, Cs₂CO₃ | N-(2-chlorophenyl) benzothioamides | 2-substituted benzothiazoles | indexcopernicus.com |

| Jacobsen cyclization | Potassium ferricyanide, NaOH | Thiobenzanilides | 6-substituted benzothiazoles | researchgate.net |

Condensation Reactions for Hydrazide Introduction

The introduction of the hydrazide group is typically achieved through a condensation reaction. rsc.org The most direct method is the reaction of an ester, such as ethyl 2-benzothiazolecarboxylate, with hydrazine hydrate. chemicalbook.comnih.gov

This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions, often at room temperature in an alcoholic solvent. chemicalbook.com The high nucleophilicity of hydrazine allows for a straightforward displacement of the alkoxy group from the ester, leading to the formation of the stable carbohydrazide. Variations of this reaction can be applied to different benzothiazole-2-carboxylate esters to produce a range of substituted 1,3-Benzothiazole-2-carbohydrazides. The reaction of 2-aminobenzothiazole with various cinnamic acid compounds via a nucleophilic acyl substitution is another example of forming benzothiazole amide derivatives. rsc.org

Influence of Catalysts, Solvents, and Temperature on Reaction Efficiency and Product Purity

The synthesis of this compound from its corresponding ester, ethyl benzo[d]thiazole-2-carboxylate, is a process where the choice of solvent and temperature significantly impacts the reaction's efficiency and the purity of the final product. The most common and effective method involves the hydrazinolysis of the ethyl ester.

Solvents: The solvent of choice for this conversion is typically an alcohol. Absolute ethanol is frequently employed, providing a suitable medium for the reaction between the ester and hydrazine hydrate. nih.govtandfonline.comchemicalbook.com The product's solubility in ethanol at higher temperatures and lower solubility at room temperature facilitates its isolation and purification through recrystallization. arabjchem.org For the synthesis of related benzothiazole derivatives, other solvents like glacial acetic acid, xylene, and acetone (B3395972) have been utilized depending on the specific reaction pathway. nih.govtandfonline.comtroindia.in In some green chemistry approaches for synthesizing the core benzothiazole ring, a methanol-water mixture has proven effective. mdpi.com

Temperature: Reaction temperature is a critical parameter. The hydrazinolysis reaction is often conducted at elevated temperatures, typically by refluxing the mixture of the ethyl ester and hydrazine hydrate in ethanol. nih.govtandfonline.com Refluxing for several hours ensures the completion of the reaction. nih.gov However, some procedures report successful synthesis by stirring the reactants at room temperature for about 4 hours, which can be an advantage in terms of energy consumption and minimizing side reactions. chemicalbook.com Subsequent reactions to create derivatives from the carbohydrazide often require specific temperature control; for instance, the formation of an azide (B81097) derivative is performed in an ice bath at 0 °C to manage the reactivity of the intermediate. nih.govtandfonline.com

Catalysts: While the direct conversion of ethyl benzo[d]thiazole-2-carboxylate to this compound via hydrazinolysis does not typically require a catalyst, the synthesis of the benzothiazole precursors can be catalyst-dependent. nih.govtandfonline.comchemicalbook.com For example, the synthesis of various benzothiazole derivatives can be catalyzed by systems like H₂O₂/HCl or ammonium (B1175870) chloride. mdpi.com Optimization studies for related benzothiazole compounds, such as 1,2,3-triazole derivatives, have explored various catalysts to improve reaction yields, although in some cases, the inclusion of a catalyst did not significantly enhance the outcome. nih.gov

Reaction Efficiency and Product Purity: The efficiency of the synthesis is generally high, with reported yields for this compound reaching 84% to 96%. nih.govtandfonline.comchemicalbook.com The purity of the product is paramount and is typically ensured by washing the precipitate and subsequent recrystallization from a suitable solvent like ethanol. nih.govarabjchem.org The purity is often verified by analyzing the melting point of the resulting white crystals, which is consistently reported around 174–175 °C. nih.govtandfonline.com

The following table summarizes the typical reaction conditions for the synthesis of this compound.

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

| Ethyl benzo[d]thiazole-2-carboxylate | Hydrazine hydrate | Ethanol | Reflux | 4 hours | 84% |

| Ethyl benzo[d]thiazole-2-carboxylate | 85% Hydrazine hydrate | Absolute Ethanol | Room Temp. | 4 hours | 96% |

Synthesis of Substituted this compound Analogues

This compound serves as a versatile starting material for the synthesis of a wide array of substituted analogues, primarily by leveraging the reactivity of its hydrazide group. These derivatives are explored for various applications in medicinal chemistry and materials science.

A common strategy involves converting the carbohydrazide into a highly reactive intermediate, such as a benzoyl azide. This is typically achieved by reacting the carbohydrazide with sodium nitrite (B80452) in glacial acetic acid at a low temperature (0 °C). nih.govtandfonline.com This azide intermediate can then be reacted with various nucleophiles to generate a range of derivatives.

Sulphonamide Analogues: These are synthesized by reacting the intermediate benzoyl azide with appropriate aminobenzenesulfonamide derivatives. The reaction is generally carried out by heating the azide in a high-boiling solvent like xylene, followed by the addition of the sulfonamide and further refluxing for several hours. nih.govtandfonline.com This method allows for the introduction of the sulfonamide moiety at different positions, leading to the creation of regioisomers. tandfonline.com

Hydrazone Derivatives: Another major class of analogues is the hydrazones. These are typically prepared through the condensation reaction of the carbohydrazide (or a substituted version thereof, like 6-chloro-2-benzothiazol-2-yl-hydrazine) with various aromatic aldehydes or ketones. arabjchem.org The reaction is usually carried out by refluxing the reactants in a solvent mixture, often containing ethanol and a catalytic amount of glacial acetic acid, for several hours. arabjchem.org The resulting hydrazones precipitate upon cooling and can be purified by recrystallization.

Thiocarbamide Derivatives: Substituted thiocarbamides can also be synthesized. This involves the reaction of a 2-hydrazino-1,3-benzothiazole derivative with an isothiocyanate, such as phenyl isothiocyanate. troindia.in The reaction is typically conducted in a solvent like acetone at room temperature over an extended period (e.g., 24 hours). troindia.in

Other Analogues: The synthetic utility of this compound extends to creating other complex heterocyclic systems. For instance, it is a key intermediate in the synthesis of certain azo dyes. researchgate.net Furthermore, the core benzothiazole structure can be modified to incorporate other heterocyclic rings, like 1,2,3-triazoles, through multi-step synthetic sequences involving click chemistry. nih.gov

The table below provides an overview of the synthesis of various substituted analogues.

| Analogue Type | Precursor | Reagents | Solvent(s) | Key Conditions |

| Sulphonamides | This compound | 1. NaNO₂, Acetic Acid2. Aminobenzenesulfonamides | 1. Acetic Acid2. Xylene | 1. 0 °C2. Reflux |

| Hydrazones | 6-chloro-2-benzothiazol-2-yl-hydrazine | Aromatic ketones | Ethanol, Acetic Acid | Reflux (5 hours) |

| Thiocarbamides | 2-hydrazino-1,3-benzothiazole | Phenyl isothiocyanate | Acetone | Room Temp. (24 hours) |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 1,3-Benzothiazole-2-carbohydrazide by mapping the hydrogen and carbon atomic arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment

¹H NMR spectroscopy provides critical information about the chemical environment of protons within the molecule. For this compound, the aromatic protons of the benzothiazole (B30560) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.2 ppm. arabjchem.org The protons of the carbohydrazide (B1668358) moiety, specifically the -NH and -NH₂ groups, are also observable. The -NH proton, being adjacent to the carbonyl group, is expected to be deshielded and may appear as a singlet. The -NH₂ protons, also appearing as a singlet, are exchangeable with deuterium (B1214612) oxide (D₂O), a characteristic feature that aids in their assignment. arabjchem.org

Derivatives of this compound, such as hydrazones, exhibit predictable shifts. For instance, in a hydrazone derivative, the azomethine proton (-N=CH-) signal typically appears as a singlet around δ 8.0 ppm. arabjchem.org

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ar-H (Benzothiazole) | 7.0 - 8.2 | Multiplet | Complex pattern due to coupling of aromatic protons. arabjchem.org |

| -NH (Amide) | Variable | Singlet | D₂O exchangeable. arabjchem.org |

| -NH₂ (Hydrazide) | Variable | Singlet | D₂O exchangeable. arabjchem.org |

| -N=CH (Azomethine in Hydrazone Derivative) | ~8.0 | Singlet | Characteristic of hydrazone formation. arabjchem.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In this compound, the carbonyl carbon (C=O) of the carbohydrazide group is characteristically found at a downfield chemical shift, often exceeding 155 ppm. nih.gov The carbons of the benzothiazole ring system exhibit signals in the aromatic region (approximately δ 120-155 ppm). The C2 carbon, being attached to three heteroatoms (two nitrogens and a sulfur), is expected to be significantly deshielded. The signals for the benzothiazole carbons C4, C5, C6, and C7, and the bridgehead carbons C3a and C7a, can be assigned based on their electronic environments and through comparison with related benzothiazole structures. mdpi.commdpi.com

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbonyl) | > 155 | Highly deshielded due to the electronegative oxygen atom. nih.gov |

| C2 (Benzothiazole) | ~165 | Deshielded by adjacent N and S atoms. mdpi.com |

| C3a, C7a (Benzothiazole Bridgehead) | ~130 - 151 | Represents the fusion of the benzene (B151609) and thiazole (B1198619) rings. mdpi.commdpi.com |

| C4, C5, C6, C7 (Benzothiazole Aromatic) | ~120 - 128 | Signals for the benzene ring carbons. mdpi.com |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques for Elucidating Complex Structures

For unambiguous assignment of protons and carbons, especially in more complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY experiments establish proton-proton coupling networks, while HSQC correlates directly bonded proton-carbon pairs. HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure. While specific 2D NMR data for the parent this compound is not extensively reported in the provided context, the application of these techniques to related benzothiazole derivatives is a standard practice for comprehensive structural elucidation. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Vibrational Analysis for Functional Group Identification

The IR spectrum of this compound displays a number of characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the amide and amine groups are typically observed in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbohydrazide group gives rise to a strong absorption band, usually in the range of 1650-1680 cm⁻¹. The C=N stretching of the benzothiazole ring is expected around 1640 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-S stretching vibration is typically found in the fingerprint region, around 700-600 cm⁻¹. arabjchem.orgmdpi.com

Raman spectroscopy provides complementary information. The symmetric vibrations of the benzothiazole ring are often strong in the Raman spectrum. The enhancement of certain Raman peaks upon the formation of derivatives can confirm chemical transformations. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| -NH/-NH₂ | Stretching | 3300 - 3100 | Confirms the presence of the carbohydrazide moiety. arabjchem.orgmdpi.com |

| Ar-C-H | Stretching | > 3000 | Indicates the aromatic benzothiazole ring. mdpi.com |

| C=O | Stretching | 1680 - 1650 | Strong absorption characteristic of the amide carbonyl. nih.gov |

| C=N | Stretching | ~1640 | Characteristic of the thiazole ring. researchgate.net |

| C-S | Stretching | 700 - 600 | Indicates the presence of the thiazole ring. arabjchem.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₇N₃OS, corresponding to a monoisotopic mass of approximately 193.03 g/mol . uni.luapolloscientific.co.uksigmaaldrich.com In mass spectrometry, the compound can be ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Additionally, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are commonly observed, providing further confirmation of the molecular weight. uni.lu The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, although specific fragmentation pathways for this compound are not detailed in the provided search results.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 194.03827 |

| [M+Na]⁺ | 216.02021 |

| [M-H]⁻ | 192.02371 |

| [M+K]⁺ | 231.99415 |

| [M]⁺ | 193.03044 |

Data sourced from PubChem. uni.lu

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

While the specific crystal structure of the parent this compound is not detailed in the provided results, analysis of closely related derivatives illustrates the power of this method. For example, the crystal structure of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine revealed two independent molecules in the asymmetric unit, with the dihedral angle between the benzothiazole ring and the hydrazine (B178648) group being 8.71(6)° in one molecule and 7.16(6)° in the other. nih.gov

In another example, the co-crystal of 1,3-benzothiazole with oxalic acid was analyzed, showing an essentially planar benzothiazole molecule. nih.gov The crystal packing was stabilized by O—H⋯N and C—H⋯O hydrogen bonds. nih.gov Such analyses are crucial for understanding intermolecular interactions that govern the supramolecular architecture in the solid state. mdpi.commdpi.com

The table below presents representative crystallographic data for a related benzothiazole derivative, highlighting the type of precise structural information obtained from single-crystal X-ray diffraction analysis. nih.gov

| Parameter | Value |

| Compound | 1,3-Benzothiazole–oxalic acid (2/1) |

| Molecular Formula | C₇H₅NS·0.5C₂H₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0231 (3) |

| b (Å) | 26.039 (2) |

| c (Å) | 8.5605 (6) |

| β (°) | 116.064 (3) |

| Volume (ų) | 805.58 (10) |

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, sulfur, etc.) within a pure sample. This quantitative data is used to determine the empirical formula of a compound, which can then be compared with the molecular formula derived from mass spectrometry.

For derivatives of this compound, elemental analysis is a standard characterization technique to confirm that the synthesized product has the correct atomic composition. The experimentally found percentages of C, H, N, and S are compared to the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For example, the elemental composition for N'-[(1E)-1-phenylethylidene]-1,3-benzothiazole-2-carbohydrazide was calculated and found to be in agreement with its chemical formula. orientjchem.org Similarly, for various synthesized 1,3-benzothiazole-2-yl-hydrazone derivatives, the analytical data calculated for the proposed structures were found to be in good agreement with the experimental results. arabjchem.org

The table below shows the calculated elemental composition for a representative derivative, diphenylmethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone. arabjchem.org

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 66.02 | 66.35 |

| Hydrogen (H) | 3.88 | 4.54 |

| Nitrogen (N) | 11.55 | 12.24 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used extensively in synthetic chemistry to assess the purity of compounds and to monitor the progress of chemical reactions. researchgate.net The technique involves spotting the compound onto a plate coated with an adsorbent, typically silica (B1680970) gel, and developing it in a suitable solvent system. arabjchem.orgresearchgate.net

In the context of this compound and its derivatives, TLC is used to ascertain the purity of the final products and to follow the consumption of starting materials during synthesis. arabjchem.org The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (solvent system). The position of the compound on the developed plate is identified by its retention factor (Rf) value and can be visualized using methods like iodine vapor or UV light. arabjchem.org Different solvent systems, such as petroleum ether-benzene or cyclohexane-ethyl acetate (B1210297) mixtures, can be employed to achieve optimal separation of closely related benzothiazole derivatives. researchgate.net Studies have also utilized TLC to identify the leaching of various benzothiazole derivatives from materials like disposable syringes. nih.gov

Thermal Analysis Techniques

Thermal analysis is essential for understanding the stability of this compound under the influence of heat.

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of a compound by measuring the change in mass as a function of temperature. For this compound, which has a reported melting point of 177-179 °C, TGA can reveal the temperature at which significant degradation begins.

While specific TGA data for the title compound is not extensively detailed in the literature, analysis of related structures provides valuable insight. For instance, studies on metal complexes involving pyrazole (B372694) ligands, which, like benzothiazoles, are nitrogen-containing heterocycles, show distinct decomposition steps. A free ligand might exhibit a single-step decomposition over a broad range, such as 110–400 °C mdpi.com. Similarly, benzotriazole (B28993) derivatives have been shown to be thermally stable up to a certain temperature, with one study noting stability up to 157 °C for a benzotriazolium oxalate (B1200264) dihydrate crystal researchgate.net. The general compound carbohydrazide, which forms the side chain of the title molecule, decomposes upon melting around 153–154 °C wikipedia.org. This suggests that the thermal decomposition of this compound would likely commence after its melting point, involving the breakdown of the carbohydrazide group followed by the eventual degradation of the more stable benzothiazole ring at higher temperatures.

Table 1: Thermal Properties of this compound and Related Compounds

| Compound | Melting Point (°C) | Decomposition Information | Reference |

|---|---|---|---|

| This compound | 177 - 179 | Decomposition is expected to occur post-melting. | echemi.comlookchem.com |

| Carbohydrazide | 153 - 154 | Decomposes upon melting. | wikipedia.org |

| Benzotriazolium Oxalate Dihydrate | Not specified | Thermally stable up to 157 °C. | researchgate.net |

Other Instrumental Characterization Methods

Further structural elucidation is achieved through methods that probe the electronic and crystallographic properties of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. Benzothiazole and its derivatives are known to possess extended π-delocalized systems, which results in characteristic absorption bands in the UV-Vis spectrum arabjchem.orgresearchgate.net.

The absorption spectra of benzothiazole derivatives typically display intense bands corresponding to π→π* and n→π* electronic transitions. For example, novel photosensitizers based on 2-aminobenzothiazole (B30445) show intense absorption bands in the range of 300 nm to approximately 460 nm, with a maximum absorption (λmax) around 345 nm mdpi.com. The position and intensity of these bands are influenced by the specific substituents on the benzothiazole ring and the solvent used for analysis researchgate.netresearchgate.net. The presence of the carbohydrazide group in this compound is expected to influence these electronic transitions. The lone pairs on the nitrogen and oxygen atoms of the hydrazide moiety can participate in n→π* transitions. Studies on various thienyl- and bithienyl-1,3-benzothiazoles show that the lowest energy charge-transfer absorption band is strongly influenced by the structure of the linked groups researchgate.net.

Table 2: UV-Vis Absorption Data for Related Benzothiazole Derivatives

| Compound Type | Absorption Maxima (λmax) | Solvent | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole Squaraine Dyes | ~345 nm | 1-Methyl-2-pyrrolidinone | mdpi.com |

| Unsubstituted 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole | 359 nm | Ethanol (B145695) | researchgate.net |

| Alkoxy-substituted 2-(thienyl)-1,3-benzothiazoles | 372-406 nm | Ethanol | researchgate.net |

| 4'-bromo Methyl-5,6-dimethoxyindole carboxylate (DMIC) | 320 nm | Not specified | umaine.edu |

Powder X-ray Diffraction (PXRD) is a powerful technique for investigating the crystallographic structure of a solid material. It can distinguish between crystalline solids, which produce sharp, well-defined diffraction peaks, and amorphous solids, which yield a broad halo.

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Hydrazide Functional Group

The hydrazide group (-CONHNH₂) of 1,3-benzothiazole-2-carbohydrazide is a key site for chemical modification, enabling the construction of various molecular architectures through condensation, cyclization, and transformation reactions.

Condensation with Carbonyl Compounds: Schiff Base and Hydrazone Formation

The reaction of this compound with aldehydes and ketones readily forms Schiff bases and hydrazones. This condensation reaction typically involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. These reactions are often carried out under reflux in a suitable solvent like ethanol (B145695).

The resulting 1,3-benzothiazole-2-yl-hydrazones are a significant class of compounds. For instance, the reaction of 6-chloro-2-hydrazinyl-1,3-benzothiazole with various aromatic and aliphatic ketones and aldehydes yields a series of hydrazone derivatives. arabjchem.org

Table 1: Examples of Hydrazone Derivatives from 6-chloro-2-hydrazinyl-1,3-benzothiazole

| Reactant (Ketone/Aldehyde) | Resulting Hydrazone |

| 1-(4-Methoxyphenyl)ethanone | 1-(4-Methoxyphenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone arabjchem.org |

| 1-(4-Chlorophenyl)ethanone | 1-(4-Chlorophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone arabjchem.org |

| Diphenylmethanone | Diphenylmethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone arabjchem.org |

This table showcases the versatility of the condensation reaction to create a library of hydrazone compounds with varying substituents.

Cyclization Reactions to Form Novel Heterocyclic Rings (e.g., 1,3,4-Oxadiazoles, Thiazolidinones)

The hydrazide functionality serves as a precursor for the synthesis of various five-membered heterocyclic rings. A notable example is the formation of 1,3,4-oxadiazoles. Starting from 6-ethoxy-2-mercaptobenzothiazole, a multi-step synthesis involving alkylation, hydrazinolysis to form the corresponding hydrazide, and subsequent cyclization with carbon disulfide can yield benzothiazole-1,3,4-oxadiazole heterocycles. nih.gov

Further derivatization of the hydrazone linkage can lead to the formation of other heterocyclic systems. For example, the reaction of Schiff bases with thioglycolic acid is a common method for synthesizing thiazolidin-4-ones.

Transformation into Azide (B81097) Intermediates

The hydrazide group can be converted into a highly reactive azide intermediate. This transformation is typically achieved by reacting the hydrazide with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. The resulting acyl azide is a versatile intermediate that can undergo Curtius rearrangement to form isocyanates, which can then be trapped with various nucleophiles to yield ureas, carbamates, and other derivatives.

Transformations of the Benzothiazole (B30560) Ring System

The benzothiazole core itself can undergo various transformations, allowing for further structural diversification and the creation of complex fused heterocyclic systems.

Electrophilic and Nucleophilic Substitution Reactions

The benzothiazole ring is an electron-rich system, but the electron-withdrawing nature of the fused thiazole (B1198619) ring influences its reactivity towards electrophilic substitution. Electrophilic substitution, when it occurs, generally directs incoming electrophiles to the 4- and 6-positions of the benzene (B151609) ring. However, these reactions can sometimes require harsh conditions. nih.gov

Nucleophilic aromatic substitution on the benzothiazole ring is also a viable pathway for functionalization, particularly when the ring is activated by electron-withdrawing groups or in the formation of fused systems.

Incorporation into Fused Heterocyclic Systems

The benzothiazole moiety can be incorporated into larger, fused heterocyclic systems through various synthetic strategies. One approach involves the reaction of 2-cyanomethylbenzothiazoles with acetylenic compounds, which, under basic conditions, undergo a Michael addition followed by cyclization to produce pyrido[2,1-b]benzothiazoles. researchgate.net

Another strategy involves the ring transformation of other heterocyclic systems. For instance, 2-benzoyl-1,4-benzothiazin-3-one can undergo a ring transformation to yield a 1,3-benzothiazol-2-one derivative. researchgate.net Furthermore, the reaction of 2-hydrazinobenzothiazole (B1674376) with ethyl acetoacetate (B1235776) can lead to the formation of a benzothiazolo-5-pyrazolone, which can be further functionalized. nih.gov The synthesis of tetracyclic and hexacyclic thiadiazolocarbazoles has also been achieved through the derivatization of borylated 2,1,3-benzothiadiazole (B189464) precursors. nih.govdiva-portal.org

Oxidation-Reduction Chemistry of this compound

The oxidation-reduction chemistry of the 1,3-benzothiazole nucleus is a key aspect of its reactivity, influencing its role in various applications, including as a corrosion inhibitor and in the synthesis of complex heterocyclic systems. While direct studies on the oxidation-reduction of this compound are specific, the general redox behavior of the benzothiazole core provides significant insights.

The benzothiazole moiety itself is an electron-rich system, making it susceptible to oxidation. nih.gov Studies on related benzazole derivatives, such as 2-benzyl benzothiazoles, have shown they can be readily oxidized under basic conditions in the presence of air to yield the corresponding ketones. nih.gov This suggests that the benzothiazole ring can participate in electron transfer processes.

In the context of electrochemistry, benzothiazole derivatives have been studied for their corrosion inhibition properties, a process fundamentally linked to oxidation-reduction at metal surfaces. csic.es For instance, 2-aminobenzothiazole (B30445) and 2-mercaptobenzothiazole (B37678) act as corrosion inhibitors for electro-galvanised steel by influencing the anodic (oxidation) and cathodic (reduction) reactions. csic.es The corrosion potential (Ecorr) for 2-aminobenzothiazole shifts to more anodic values at higher concentrations, indicating it primarily prevents the oxidative dissolution of the metal. csic.es This inhibitory action is attributed to the formation of a protective film through chemisorption, a process governed by the electronic characteristics of the benzothiazole ring and its substituents. csic.es

The carbohydrazide (B1668358) functional group (-CONHNH2) attached at the 2-position can also participate in redox reactions. Hydrazide moieties are known to be oxidizable. While specific electrochemical data on this compound is not extensively detailed in the provided context, the combination of the oxidizable hydrazide and the electroactive benzothiazole ring suggests a rich redox chemistry.

Table 1: Redox Behavior of Related Benzothiazole Derivatives

| Derivative | Redox Process | Conditions/Observations | Reference |

|---|---|---|---|

| 2-Benzyl benzothiazoles | Oxidation | Air, basic conditions; yields corresponding ketones. nih.gov | nih.gov |

| 2-Aminobenzothiazole | Anodic Inhibition | Increased concentration leads to a more passive nature on galvanised steel. csic.es | csic.es |

Mechanisms of Key Chemical Transformations

This compound serves as a pivotal starting material for the synthesis of a variety of heterocyclic compounds through several key chemical transformations. The hydrazide group is particularly reactive and allows for derivatization into azides, isocyanates, and subsequent cyclization products.

One of the most important transformations is the conversion of the carbohydrazide into a highly reactive acyl azide. This is typically achieved by treating the carbohydrazide with sodium nitrite in an acidic medium, such as glacial acetic acid, at low temperatures (e.g., 0 °C). nih.gov The mechanism involves the in-situ formation of nitrous acid (HNO2) from sodium nitrite and the acid. The nitrous acid then reacts with the terminal amino group of the hydrazide to form a diazonium salt intermediate, which readily eliminates water to yield the acyl azide.

Reaction: Formation of Benzothiazole-2-carbonyl azide

Step 1: Diazotization: The primary amine of the carbohydrazide nucleophilically attacks the nitrosonium ion (NO+), formed from nitrous acid.

Step 2: Dehydration: The resulting intermediate undergoes dehydration to form the stable acyl azide.

This benzothiazole-2-carbonyl azide is a versatile intermediate. Upon heating in an inert solvent like xylene, it undergoes a Curtius rearrangement. nih.gov In this rearrangement, the acyl azide loses a molecule of nitrogen gas (N2) to form an isocyanate intermediate, specifically 2-isocyanatobenzothiazole. nih.gov This transformation proceeds through a concerted mechanism where the bond between the carbonyl carbon and the azide nitrogen breaks, and the benzothiazole ring migrates to the electron-deficient nitrogen atom, all while expelling dinitrogen.

The resulting 2-isocyanatobenzothiazole is a potent electrophile and can react with various nucleophiles to form a range of derivatives. nih.gov For example, it can undergo nucleophilic addition with aminobenzenesulfonamides or aminobenzoic acids to yield complex sulfonamides and carboxylic acids, respectively. nih.gov These reactions are fundamental in building more complex molecules with potential biological activities.

Another significant pathway for derivatization involves the direct condensation of the carbohydrazide's terminal amine with aldehydes or ketones. This reaction, typically carried out under reflux, forms 1,3-benzothiazole-2-yl-hydrazone derivatives. arabjchem.org The mechanism is a classic nucleophilic addition-elimination (condensation) reaction, where the lone pair on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Table 2: Key Transformations of this compound

| Starting Material | Reagents and Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| This compound | Sodium nitrite, glacial acetic acid, 0 °C | Benzothiazole-2-carbonyl azide | Acyl azide | nih.gov |

| Benzothiazole-2-carbonyl azide | Heat (reflux in xylene) | 2-Isocyanatobenzothiazole | Isocyanate | nih.gov |

| 2-Isocyanatobenzothiazole | Aminobenzenesulfonamides, reflux in xylene | - | Urea-linked sulfonamides | nih.gov |

These transformation pathways highlight the utility of this compound as a versatile building block in synthetic organic chemistry, enabling the construction of diverse and complex heterocyclic structures.

Coordination Chemistry of 1,3 Benzothiazole 2 Carbohydrazide As a Ligand

Design and Synthesis of Metal Complexes

The design of metal complexes with 1,3-Benzothiazole-2-carbohydrazide is predicated on its potential to form stable chelate rings with metal ions, a property conferred by its distinct functional groups. The synthesis of these complexes typically involves straightforward reaction pathways between the ligand and various metal salts.

Ligand Chelating Behavior and Coordination Modes

This compound possesses several potential donor sites: the benzothiazole (B30560) ring nitrogen, the sulfur atom, the carbonyl oxygen of the hydrazide group, and the nitrogen atoms of the hydrazide moiety. This poly-dentate character allows it to coordinate with metal ions in various modes, most commonly as a didentate or tridentate ligand.

In many instances, analogous benzothiazole-based ligands act as bidentate chelating agents, coordinating to the metal center through the azomethine nitrogen and the benzothiazole ring nitrogen. For this compound, coordination is anticipated to occur through the carbonyl oxygen and one of the hydrazide nitrogen atoms, forming a stable five-membered chelate ring. Depending on the metal ion and reaction conditions, the benzothiazole nitrogen may also participate in coordination, leading to a tridentate mode. The ligand can exist in keto-enol tautomeric forms, and in its enol form, the deprotonated enolic oxygen can also serve as a coordination site. Schiff bases derived from 2-hydrazino-1,3-benzothiazole have demonstrated bidentate coordination through the imine nitrogen and the thiazole (B1198619) nitrogen.

Synthesis Protocols for Transition Metal Complexes of this compound

The synthesis of transition metal complexes with this compound typically follows a general procedure involving the reaction of the ligand with a metal salt in a suitable solvent.

A common synthetic route involves dissolving the this compound ligand in a hot alcoholic solvent, such as ethanol (B145695) or methanol. A solution of the corresponding metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), or Fe(III)) in the same solvent is then added to the ligand solution. The molar ratio of the ligand to the metal is often 2:1 to facilitate the formation of complexes with the general formula [ML₂]. The reaction mixture is typically refluxed for several hours to ensure the completion of the reaction. The resulting solid complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. The pH of the solution is sometimes adjusted by adding a base like alcoholic ammonia (B1221849) to facilitate deprotonation of the ligand and subsequent coordination. biointerfaceresearch.com

Structural and Electronic Characterization of Metal Chelates

A comprehensive understanding of the structural and electronic properties of the synthesized metal complexes is achieved through a combination of spectroscopic techniques, magnetic susceptibility measurements, and thermal analysis.

Spectroscopic Analysis of Metal Complexes (IR, UV-Vis, NMR, Mass)

Spectroscopic methods are indispensable for elucidating the coordination mode of the ligand and the geometry of the resulting metal complexes.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of the metal complexes provides crucial evidence of coordination. Key vibrational bands of the ligand, such as ν(C=O), ν(N-H), and the benzothiazole ring vibrations, are expected to shift upon complexation. A downward shift in the ν(C=O) band and changes in the ν(N-H) bands in the complexes would indicate the involvement of the carbonyl oxygen and hydrazide nitrogen in bonding to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes in a suitable solvent like DMSO or DMF provide information about their geometry. The spectra of the free ligand typically show bands corresponding to π-π* and n-π* transitions. In the spectra of the complexes, these bands may be shifted (either bathochromically or hypsochromically) due to coordination. More importantly, the appearance of new, weaker absorption bands in the visible region, which are absent in the ligand spectrum, can be assigned to d-d electronic transitions of the central metal ion. The position and number of these d-d bands are characteristic of the coordination geometry of the metal ion (e.g., octahedral or tetrahedral). mdpi.com Charge transfer bands from the ligand to the metal (LMCT) or metal to the ligand (MLCT) may also be observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., of Zn(II) or Cd(II)), ¹H NMR and ¹³C NMR spectroscopy are powerful tools. The signals of the protons and carbons in the vicinity of the coordination sites will experience a shift in the spectra of the complexes compared to the free ligand. For instance, the signal of the N-H proton of the hydrazide group is expected to shift significantly or even disappear upon deprotonation and coordination. Aromatic proton signals of the benzothiazole ring would also be affected by the altered electronic environment upon complexation. mdpi.com

Mass Spectrometry: Mass spectrometry helps in confirming the stoichiometry of the synthesized complexes. The molecular ion peak in the mass spectrum can establish the M:L ratio in the complex. The fragmentation pattern can also provide additional structural information. biointerfaceresearch.comnih.gov

| Spectroscopic Technique | Key Observables for this compound Complexes |

| Infrared (IR) | Shift in ν(C=O) and ν(N-H) bands; Appearance of ν(M-O) and ν(M-N) bands. |

| UV-Visible | Shifts in ligand-centered π-π* and n-π* bands; Appearance of new d-d transition and charge transfer bands. |

| NMR (for diamagnetic complexes) | Shifts in N-H and aromatic proton signals; Changes in the chemical shifts of carbons near coordination sites. |

| Mass Spectrometry | Determination of molecular weight and confirmation of M:L stoichiometry. |

Magnetic Moment Measurements and Electronic Structure Studies of Complexes

Magnetic susceptibility measurements at room temperature are crucial for determining the electronic structure and stereochemistry of paramagnetic transition metal complexes. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility.

The experimental magnetic moment values are compared with the spin-only values to infer the geometry of the complex. For example, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3–5.2 B.M., which is higher than the spin-only value due to orbital contribution. mdpi.com Similarly, octahedral Ni(II) complexes usually have magnetic moments between 2.9 and 3.4 B.M. The magnetic moments for octahedral Fe(III) and Cu(II) complexes are generally found to be around 5.9 B.M. and 1.7-2.2 B.M., respectively. mdpi.com These measurements, in conjunction with electronic spectral data, allow for a reliable assignment of the electronic structure and geometry of the complexes. For instance, a study on Schiff base complexes of 2-aminobenzothiazole (B30445) derivatives reported magnetic moments that were consistent with octahedral geometries for Co(II), Ni(II), Cu(II), and Fe(III) ions. mdpi.comresearchgate.net

| Metal Ion | Expected Geometry | Expected Magnetic Moment (B.M.) |

| Co(II) | Octahedral (high-spin) | 4.3 - 5.2 mdpi.com |

| Ni(II) | Octahedral | 2.9 - 3.4 |

| Cu(II) | Octahedral | 1.7 - 2.2 mdpi.com |

| Fe(III) | Octahedral (high-spin) | ~5.9 mdpi.com |

Thermal Stability and Decomposition Pathways of Metal Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the metal complexes and to determine their decomposition patterns. TGA measures the change in mass of a substance as a function of temperature, while DTA detects the difference in temperature between a sample and an inert reference.

The TGA curve of a complex can reveal the presence of coordinated or lattice water molecules by showing a mass loss at lower temperatures (typically below 150 °C). The subsequent decomposition steps at higher temperatures correspond to the removal and breakdown of the organic ligand. The final residue at the end of the analysis is usually the most stable metal oxide. The decomposition temperatures provide a measure of the thermal stability of the complexes. Studies on metal complexes with similar hydrazone ligands have shown multi-step decomposition processes, starting with the loss of solvent molecules, followed by the decomposition of the organic moiety, and finally yielding a metal oxide residue. nih.govnih.gov The kinetic and thermodynamic parameters for the different decomposition steps can also be calculated from the thermogravimetric data.

X-ray Diffraction Analysis of Coordination Compounds

X-ray diffraction (XRD) is a definitive analytical technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing unequivocal evidence of molecular structure, bond lengths, and bond angles. In the study of coordination compounds derived from this compound and its analogs, both single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are employed to establish their solid-state structures.

In cases where growing single crystals of sufficient quality is challenging, powder X-ray diffraction (PXRD) is a valuable alternative. nih.gov PXRD patterns of the synthesized metal complexes are compared with those of the free ligand to confirm the formation of a new crystalline phase, indicating successful coordination. nih.govbiointerfaceresearch.com The technique provides information about the crystalline nature of the complexes and can be used to determine the unit cell parameters. nih.govresearchgate.netjocpr.com For example, PXRD studies on Co(II), Ni(II), and Cu(II) complexes of a Schiff base ligand showed well-defined crystalline peaks distinct from the free ligand, confirming complex formation. nih.gov The average crystallite size can also be calculated from the diffraction data. nih.gov

The table below presents representative crystallographic data for a metal complex containing a benzothiazole derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Table 1: Example of Single-Crystal X-ray Diffraction Data for a Cu(II) Complex with a Benzothiazole Derivative. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | [Cu(C₂₁H₁₈N₄OS)(C₃H₄N₂)(NO₃)]⁺ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234(5) |

| b (Å) | 16.9876(9) |

| c (Å) | 14.5678(8) |

| β (°) | 101.987(2) |

| Volume (ų) | 2448.1(2) |

| Z (Formula units per unit cell) | 4 |

Theoretical Approaches in Metal Complex Characterization (e.g., DFT calculations)

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, bonding, and reactivity of metal complexes of this compound and related ligands. researchgate.net DFT calculations are used to optimize the geometry of the ligands and their metal complexes, allowing for the prediction of the most stable three-dimensional structures. nih.gov

Key applications of DFT in this context include:

Geometry Optimization: Theoretical calculations can predict bond lengths and angles of the metal complexes, which can then be compared with experimental data from X-ray diffraction to validate the proposed structures. ufv.br

Vibrational Analysis: Calculation of vibrational frequencies (FT-IR spectra) helps in the assignment of experimentally observed spectral bands. For example, the appearance of new calculated bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations supports the coordination of the ligand to the metal ion. nih.gov

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter for understanding the chemical reactivity, kinetic stability, and electronic transitions within the molecule. nih.govmdpi.com A smaller energy gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is useful for predicting how the complex will interact with other molecules. nih.govacs.org

Time-Dependent DFT (TD-DFT): This method is employed to calculate the electronic absorption spectra (UV-Vis) of the complexes. The calculated transition energies and oscillator strengths can be compared with experimental spectra to understand the nature of the electronic transitions, such as d-d transitions or charge-transfer bands. researchgate.netmdpi.com

The following table summarizes key parameters obtained from DFT calculations for a series of benzothiazolopyrimidine-thiazole conjugates, illustrating the type of data generated.

Table 2: Example of Calculated Quantum Chemical Parameters (eV) for Benzothiazole Derivatives using DFT/B3LYP. nih.gov

| Compound | E(HOMO) | E(LUMO) | Energy Gap (ΔE) |

|---|---|---|---|

| Compound 5 | -6.15 | -2.22 | 3.93 |

| Compound 6 | -5.69 | -1.88 | 3.81 |

| Compound 7 | -5.62 | -2.29 | 3.33 |

| Compound 8a | -5.44 | -2.32 | 3.12 |

| Compound 8b | -5.37 | -2.36 | 3.01 |

| Compound 8c | -5.55 | -2.41 | 3.14 |

| Compound 9 | -6.07 | -1.90 | 4.17 |

Proposed Geometrical Configurations of Metal Complexes

Based on spectroscopic, magnetic, and structural studies of coordination compounds involving this compound and analogous ligands (such as hydrazones and Schiff bases), several geometrical configurations are commonly proposed for the resulting metal complexes. The specific geometry is influenced by the nature of the metal ion, its oxidation state, the metal-to-ligand ratio, and the coordination mode of the ligand.

This compound can act as a bidentate or tridentate ligand. Coordination typically occurs through the thiazole nitrogen, the carbonyl oxygen, and/or the hydrazinic nitrogen atoms. researchgate.net

Commonly proposed geometries include:

Octahedral: This is a frequent configuration for many transition metal ions, such as Co(II), Ni(II), and Fe(III). nih.govacs.orgresearchgate.net In these complexes, the central metal ion is coordinated to six donor atoms. This can be achieved with two tridentate ligands or three bidentate ligands. Often, solvent molecules (like water) or counter-ions occupy the remaining coordination sites to complete the octahedral geometry, for example, in a [M(L)(H₂O)₃] configuration. nih.govresearchgate.net

Tetrahedral: This geometry is often proposed for complexes of metal ions like Zn(II), Cd(II), and sometimes Co(II). researchgate.netresearchgate.net The metal center is coordinated to four donor atoms, which can be achieved with two bidentate ligands. researchgate.net

Square Planar: This configuration is characteristic of d⁸ metal ions like Ni(II) and Pt(II). mdpi.comnih.gov The metal ion is coordinated to four donor atoms in the same plane. Studies on related Ni(II) complexes have confirmed a distorted square planar geometry where the ligand acts in a bidentate fashion. mdpi.com

The following table summarizes the proposed geometries for various metal complexes with ligands analogous to this compound, based on experimental data.

Table 3: Proposed Geometries for Metal Complexes with Benzothiazole-based and Hydrazone Ligands.

| Metal Ion | Proposed Geometry | Coordination Mode | Source |

|---|---|---|---|

| Ni(II) | Octahedral / Square Planar | Bidentate / Tridentate | mdpi.comresearchgate.netnih.gov |

| Cu(II) | Octahedral / Square Pyramidal | Bidentate / Tridentate | mdpi.comnih.govresearchgate.net |

| Co(II) | Octahedral / Tetrahedral | Bidentate / Tridentate | researchgate.netnih.govresearchgate.net |

| Zn(II) | Tetrahedral | Bidentate | researchgate.net |

| Co(III) / Ru(III) | Octahedral | Bidentate | biointerfaceresearch.com |

| Pt(II) | Square Planar | Monodentate (via N) | nih.gov |

Compound Index

Strategic Applications in Organic Synthesis

Versatile Building Block for Complex Organic Architectures

1,3-Benzothiazole-2-carbohydrazide has emerged as a highly valuable and versatile building block in the field of organic synthesis. Its structure, featuring a reactive hydrazide functional group attached to the stable benzothiazole (B30560) core, provides a unique platform for constructing complex organic molecules. The benzothiazole moiety itself is a privileged scaffold in medicinal chemistry, and the easy functionalization offered by the carbohydrazide (B1668358) group allows chemists to readily introduce molecular diversity. researchgate.net

The carbohydrazide functional group is a key synthon for the construction of various other heterocyclic systems. Through condensation and cyclization reactions, this compound can be transformed into a multitude of new scaffolds.

A primary application is in the synthesis of hydrazone derivatives. The reaction of this compound with various aldehydes and ketones yields a library of 1,3-benzothiazole-2-yl-hydrazones. dp.tech These reactions are often straightforward and proceed in high yield, providing a simple method for appending diverse aryl or alkyl groups to the core structure.

Furthermore, the carbohydrazide moiety is a direct precursor to five-membered heterocycles like oxadiazoles (B1248032) and triazoles. For instance, treatment of heterocyclic carbohydrazides with reagents like carbon disulfide can lead to the formation of oxadiazole-thiones. sigmaaldrich.com Another documented pathway involves converting the carbohydrazide into a reactive azide (B81097) intermediate. This azide can then undergo cycloaddition reactions or react with various nucleophiles to generate more complex heterocyclic systems, such as 1,2,3-triazoles or substituted ureido derivatives. researchgate.netresearchgate.net

The synthesis of these diverse heterocyclic structures from this compound is a testament to its role as a foundational molecule for creating novel chemical entities with potential applications in various fields of chemical science. Current time information in Bangalore, IN.nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Starting Material | Reagent(s) | Resulting Scaffold | Reference |

|---|---|---|---|

| This compound | Aryl Aldehydes | N-Arylidene-carbohydrazides (Hydrazones) | dp.techsigmaaldrich.com |

| This compound | Sodium Nitrite (B80452), then Aminobenzenesulfonamides | Ureido-linked Benzothiazole-sulfonamides | researchgate.net |

| Heterocyclic Carbohydrazides | Carbon Disulfide, Potassium Hydroxide | 1,3,4-Oxadiazole-5(4H)-thiones | sigmaaldrich.com |

| Heterocyclic Carbohydrazides | Benzoic Acid, Phosphorus Oxychloride | 2,5-Disubstituted-1,3,4-oxadiazoles | sigmaaldrich.com |

| 2-Mercaptobenzothiazole (B37678) (related precursor) | Propargyl Bromide, then Sodium Azide/α-halo esters | 1,2,3-Triazole-based Benzothiazoles | researchgate.net |

Precursor for Diverse Chemical Compound Libraries

The reactivity of this compound makes it an ideal starting point for generating diverse chemical compound libraries for high-throughput screening and drug discovery programs. The ability to easily modify the carbohydrazide group allows for the systematic variation of substituents, which can be used to explore structure-activity relationships (SAR). researchgate.net

One notable example is the use of this compound in the synthesis of novel analogues of SLC-0111, a known carbonic anhydrase inhibitor. researchgate.net In this work, the carbohydrazide was converted into an azide derivative, which was then reacted with a variety of aminobenzenesulfonamides and other amines. researchgate.net This strategy led to the creation of several series of benzothiazole-based compounds with different linkers and substitution patterns, which were subsequently evaluated for their inhibitory activity against various carbonic anhydrase isoforms. researchgate.netnih.gov The development of these libraries highlights the utility of the carbohydrazide as a scaffold for medicinal chemistry applications. researchgate.net

Role as a Reagent in Catalysis and Multi-Component Reactions

While primarily used as a structural building block, the benzothiazole core and its derivatives also play a role in the broader context of chemical catalysis and advanced reaction setups.

Recent research has focused on the development of heterogeneous catalysts for more sustainable and efficient chemical synthesis, and benzothiazole derivatives are relevant in this area. dp.techresearchgate.net While this compound itself is not typically a direct precursor for catalysts, the broader class of benzothiazole-containing polymers has shown significant promise. Specifically, poly(benzothiadiazoles) have been developed as metal-free, heterogeneous photocatalysts. acs.org These materials are stable, easily separable, and reusable, and they have demonstrated the ability to catalyze various organic photoredox reactions under visible light irradiation. acs.org

Furthermore, heterogeneous catalysts are widely employed for the synthesis of benzothiazole derivatives themselves, underscoring the importance of this structural motif in sustainable chemistry. dp.techresearchgate.net These catalytic systems offer milder reaction conditions and reduced environmental impact compared to conventional methods. researchgate.net

The synthesis of new molecules from this compound inherently relies on the formation of new carbon-carbon and, more frequently, carbon-heteroatom bonds. These bond-forming reactions are fundamental to organic synthesis for creating structurally diverse compounds. bas.bg

The most common application of this compound is in the formation of carbon-nitrogen (C-N) bonds. The condensation reaction with aldehydes or ketones to form hydrazones creates a new C=N double bond. dp.tech Further reactions, such as the acylation of the hydrazide or its conversion to ureido derivatives, also depend on the formation of new C-N amide or urea-type linkages. sigmaaldrich.comresearchgate.net

Cyclization reactions to form heterocycles like 1,3,4-oxadiazoles involve the formation of both C-N and C-O bonds, showcasing the compound's utility in constructing rings through carbon-heteroatom bond formation. sigmaaldrich.com While direct applications in complex multi-component reactions (MCRs) are not extensively documented, its use in building complex molecules through sequential, high-yield bond-forming steps aligns with the efficiency goals of modern synthetic strategies. bas.bg

Development of Novel Reaction Methodologies Utilizing this compound

The unique reactivity of this compound has enabled the development of specific and novel synthetic methodologies.

A significant multi-step methodology involves its conversion into a key azide intermediate. This process, typically achieved by treating the carbohydrazide with sodium nitrite in an acidic medium, yields a versatile benzothiazole-2-carbonyl azide. researchgate.net This azide is not isolated but is used in situ for subsequent reactions. For example, thermal rearrangement of the azide in a non-reactive solvent like xylene generates an isocyanate intermediate, which can be trapped by various nucleophiles. The reaction of this isocyanate with aminobenzenesulfonamides has been used to create a novel class of ureido-linked benzothiazole sulfonamides. researchgate.net This azide-isocyanate pathway represents a robust methodology for linking the benzothiazole core to other molecular fragments through a stable urea (B33335) bridge.

Another distinct reaction methodology involves the reaction of carbohydrazides with carbon disulfide in the presence of a base. sigmaaldrich.com This reaction proceeds through a dithiocarbazate intermediate, which then cyclizes to form a 1,3,4-oxadiazole-2,5-dithiol or a related thione derivative. This method provides a direct route to sulfur-containing five-membered heterocyclic rings attached to the benzothiazole core. sigmaaldrich.com These methodologies demonstrate how this compound can be employed in specialized, multi-step reaction sequences to access unique and complex molecular architectures.

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like 1,3-Benzothiazole-2-carbohydrazide. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Frequencies: Computational models can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. For carbohydrazide (B1668358) derivatives, specific vibrational modes are of interest. For instance, the N-H stretching vibrations are typically predicted to appear in the region of 3300-3500 cm⁻¹. nih.gov In a computational study on a similar carbohydrazide molecule, the N-H stretching band was calculated at 3336 cm⁻¹, which showed good agreement with the experimental value of 3316 cm⁻¹. nih.gov Similarly, the stretching modes for the N-N bond in the carbohydrazide group have been calculated to appear around 1107-1129 cm⁻¹. nih.gov For this compound, theoretical calculations would identify the characteristic frequencies for its functional groups, such as the C=O of the carbohydrazide, the N-H stretches, and the vibrations associated with the benzothiazole (B30560) ring system, including C-S-C and C=N vibrations.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable computational approach for predicting NMR chemical shifts. mdpi.com Theoretical calculations for benzothiazole derivatives have shown good correlation with experimental data. mdpi.com For the protons (¹H NMR) and carbons (¹³C NMR) of this compound, a GIAO calculation would predict the chemical shift for each unique atom. For example, in related benzothiazole structures, the aromatic protons on the benzene (B151609) ring typically appear in the range of δ 7.0-8.5 ppm. arabjchem.org The proton of the -NH- group in the hydrazide chain is exchangeable with D₂O and is often observed as a singlet. arabjchem.org Predicted ¹³C NMR spectra for related molecules have accurately placed the aryl carbons in the δ 115-160 ppm region. nih.gov

Below is an example of how predicted spectroscopic data for a molecule like this compound would be presented, based on data from analogous compounds.

Table 1: Predicted vs. Experimental Vibrational Frequencies for Functional Groups in Carbohydrazide Derivatives

| Functional Group | Predicted IR Frequency (cm⁻¹) (Theoretical) | Observed IR Frequency (cm⁻¹) (Experimental) |

|---|---|---|

| N-H Stretch | 3336 | 3316 |

Data based on a similar carbohydrazide compound. nih.gov

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Benzothiazole Derivative

| Atom Type | Predicted Chemical Shift (ppm) (Theoretical) | Observed Chemical Shift (ppm) (Experimental) |

|---|---|---|

| Aromatic Carbons | 122.10 – 168.30 | 115.98 – 157.78 |

| Methyl Carbon | 12.40 | 9.89 |

Data based on a substituted 1,2,3-triazole-4-carbohydrazide. nih.gov

In Silico Property Prediction (e.g., pKa values, polarizability, charge distribution)

In silico methods are crucial for estimating the physicochemical and electronic properties of this compound, which are determinants of its reactivity and potential biological interactions.

Charge Distribution and Molecular Electrostatic Potential (MESP): Understanding the charge distribution is key to predicting how a molecule interacts with other molecules. MESP maps are a visual representation of the electrostatic potential on the surface of a molecule. For benzothiazole derivatives, these maps can identify electron-rich regions (negative potential), typically around nitrogen and oxygen atoms, which are likely sites for electrophilic attack or hydrogen bonding. Conversely, electron-poor regions (positive potential) are found around hydrogen atoms attached to heteroatoms. mdpi.com